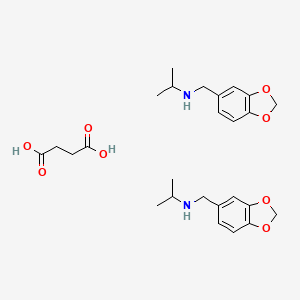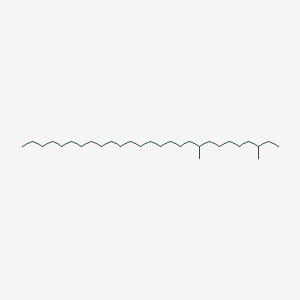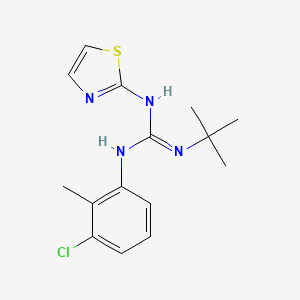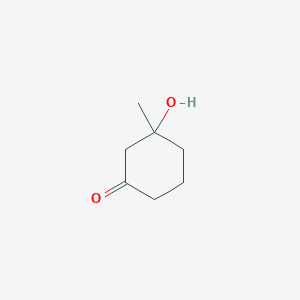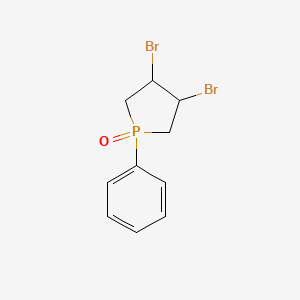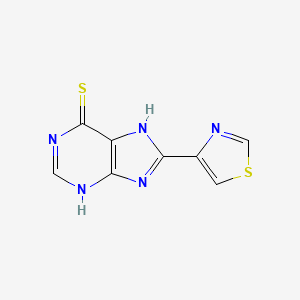
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is a heterocyclic compound that features a thiazole ring fused with a purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione typically involves the formation of the thiazole ring followed by its fusion with the purine structure. Common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thioamides under acidic or basic conditions.
Gabriel Synthesis: This method uses thiourea and α-haloketones to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized conditions for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazoles.
Substitution Products: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is unique due to its fused purine-thiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications compared to other thiazole-containing compounds.
Properties
CAS No. |
65911-27-5 |
|---|---|
Molecular Formula |
C8H5N5S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
8-(1,3-thiazol-4-yl)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C8H5N5S2/c14-8-5-7(9-2-10-8)13-6(12-5)4-1-15-3-11-4/h1-3H,(H2,9,10,12,13,14) |
InChI Key |
OSAQZPGIVLOUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C2=NC3=C(N2)C(=S)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
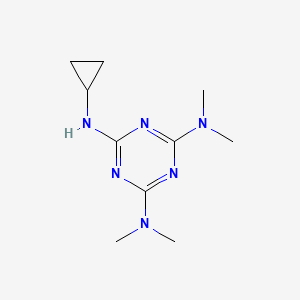
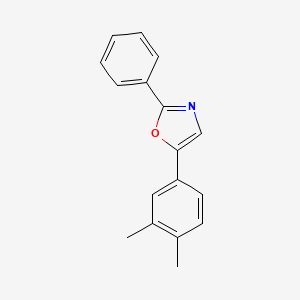
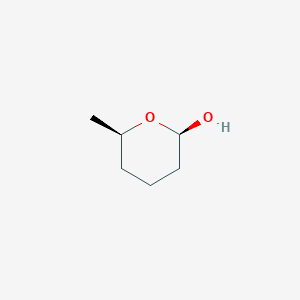

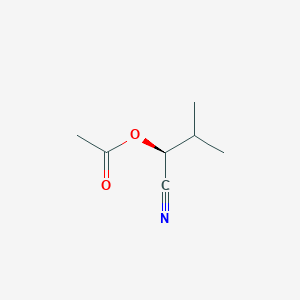
![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
